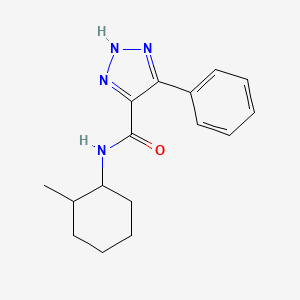

N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the phenyl group, and the formation of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxamide group could potentially be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water and organic solvents, its melting and boiling points, and its reactivity would all be determined by the nature of its constituent atoms and the bonds between them .Scientific Research Applications

- Background : This compound belongs to the class of flavoring substances. It has been evaluated by the European Food Safety Authority (EFSA) as part of Flavouring Group Evaluation 302 .

- Use Case : Researchers study the compound’s dehydrogenation properties. Supported palladium catalysts, for instance, have been efficient in dehydrogenating N-heterocyclic compounds . Investigating its behavior as a hydrogen carrier could contribute to sustainable energy storage.

- Use Case : Researchers investigate how this compound is metabolized in liver microsomes. In vitro studies have shown hydroxylation as a key metabolic pathway . Such insights aid in assessing safety and potential adverse effects.

Flavor and Fragrance Chemistry

Hydrogen Storage Materials

Biochemical Studies

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the e2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity . The reaction prefers an anti orientation of the halogen and the beta-hydrogen which is attacked by the base .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it could undergo alpha fragmentation, where something breaks off the neighboring atom, freeing up an electron to make a new bond . Additionally, it could be readily hydroxylated in liver microsomes incubated with NADPH generating system as a co-factor .

Pharmacokinetics

It’s known that similar compounds have a low aqueous solubility, are volatile, and based on their chemical properties, are moderately mobile with a high potential to leach to groundwater .

Result of Action

The e2 reaction tends to result in the formation of a double bond and the loss of a leaving group . The product from E2 elimination of the trans-isomer is 3-methylcyclohexene .

Action Environment

The action of N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, its volatility and solubility can affect its distribution in the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methylcyclohexyl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-11-7-5-6-10-13(11)17-16(21)15-14(18-20-19-15)12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSDFRSWWBQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=NNN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylcyclohexyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)

![2-benzyl-5-[(2-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3011698.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)

![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)